molecular formula C19H16FN5O B2376277 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-63-3

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2376277
CAS No.: 888424-63-3
M. Wt: 349.369
InChI Key: SUBBFBMYXYVYHG-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the molecular formula C22H21FN6O2S . It has a molecular weight of 452.5 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C22H21FN6O2S/c1-13-7-14 (2)9-17 (8-13)24-19 (30)11-32-12-29-21-20 (27-28-29)22 (31)26-18 (25-21)10-15-3-5-16 (23)6-4-15/h3-9H,10-12H2,1-2H3, (H,24,30) (H,25,26,31) . The Canonical SMILES string is CC1=CC (=CC (=C1)NC (=O)CSCN2C3=C (C (=O)NC (=N3)CC4=CC=C (C=C4)F)N=N2)C .


Physical and Chemical Properties Analysis

The compound has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 452.14307327 g/mol . The topological polar surface area is 127 Ų . The compound has a complexity of 707 .

Scientific Research Applications

Synthesis and Reactions

  • The compound 3-Acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) to yield enaminone, which further reacts with various compounds to afford trisubstituted pyridine, substituted pyrazole, isoxazole, and azolopyrimidines, showcasing its utility in chemical synthesis and reactions (Farghaly, 2008).

Antimicrobial Applications

  • A study synthesized new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents (Kumar et al., 2009).

Chemical Structure and Synthesis

  • The synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, which include compounds related to 3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, demonstrates the compound's relevance in the development of new chemical structures (Hassneen & Abdallah, 2003).

Anticancer Properties

  • A series of triazolopyrimidines, related to the compound , were synthesized and identified as anticancer agents. These compounds uniquely promote tubulin polymerization but do not bind competitively with paclitaxel, showing a unique mechanism of action for cancer treatment (Zhang et al., 2007).

X-ray Crystallography and Antibacterial Activity

  • A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized by X-ray single crystal diffraction. The compound demonstrated antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Antibacterial Activity of Synthesized Compounds

  • The synthesis of various compounds, including chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, starting from a related triazine compound, and their subsequent screening for antibacterial activity, indicates the relevance of these compounds in developing new antibacterial agents (Solankee & Patel, 2004).

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBFBMYXYVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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